N'-(3-iodobenzoyl)[1,1'-biphenyl]-4-carbohydrazide
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Overview
Description
N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide is a compound that belongs to the class of hydrazides It is characterized by the presence of an iodophenyl group attached to a biphenyl structure through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide typically involves the reaction of biphenyl-4-carbohydrazide with 3-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydrazide moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.
Scientific Research Applications
N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(3-iodophenyl)carbonyl]biphenyl-4-carbohydrazide is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H15IN2O2 |
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Molecular Weight |
442.2g/mol |
IUPAC Name |
3-iodo-N'-(4-phenylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C20H15IN2O2/c21-18-8-4-7-17(13-18)20(25)23-22-19(24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |
InChI Key |
MDOGZOSWZWVOAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
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